2-{[4-(2,3-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide 2-{[4-(2,3-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 384847-91-0
VCID: VC16160401
InChI: InChI=1S/C20H22N4OS/c1-13-9-7-11-18(15(13)3)24-16(4)22-23-20(24)26-12-19(25)21-17-10-6-5-8-14(17)2/h5-11H,12H2,1-4H3,(H,21,25)
SMILES:
Molecular Formula: C20H22N4OS
Molecular Weight: 366.5 g/mol

2-{[4-(2,3-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide

CAS No.: 384847-91-0

Cat. No.: VC16160401

Molecular Formula: C20H22N4OS

Molecular Weight: 366.5 g/mol

* For research use only. Not for human or veterinary use.

2-{[4-(2,3-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide - 384847-91-0

Specification

CAS No. 384847-91-0
Molecular Formula C20H22N4OS
Molecular Weight 366.5 g/mol
IUPAC Name 2-[[4-(2,3-dimethylphenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide
Standard InChI InChI=1S/C20H22N4OS/c1-13-9-7-11-18(15(13)3)24-16(4)22-23-20(24)26-12-19(25)21-17-10-6-5-8-14(17)2/h5-11H,12H2,1-4H3,(H,21,25)
Standard InChI Key FUUVYHCGGYTNST-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=CC=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3C)C)C

Introduction

Chemical Identity and Structural Properties

The compound’s systematic name, 2-{[4-(2,3-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide, reflects its intricate architecture. Key features include:

  • A 1,2,4-triazole ring substituted at the 4-position with a 2,3-dimethylphenyl group and at the 5-position with a methyl group.

  • A sulfanyl (-S-) bridge linking the triazole core to an acetamide moiety.

  • An N-(2-methylphenyl) group completing the acetamide substituent.

Table 1: Fundamental Chemical Properties

PropertyValue
CAS Registry Number384847-91-0
Molecular FormulaC₂₀H₂₂N₄OS
Molecular Weight366.5 g/mol
Structural Class1,2,4-Triazole Derivative

The molecular weight discrepancy noted in some sources (e.g., 344.44 g/mol) likely arises from typographical errors, as the formula C₂₀H₂₂N₄OS unequivocally corresponds to 366.5 g/mol.

Synthesis and Manufacturing

Synthesis follows a multi-step strategy typical of triazole derivatives :

Triazole Core Formation

The 1,2,4-triazole ring is constructed via cyclocondensation reactions. For example, hydrazine derivatives may react with carbonyl compounds under acidic conditions, followed by cyclization .

Acetamide Coupling

The final step involves coupling the sulfanyl-triazole intermediate with 2-methylphenylacetamide via amide bond formation, often using carbodiimide-based coupling agents .

Table 2: Representative Synthetic Pathway

StepReaction TypeKey Reagents
1Triazole CyclizationHydrazine, Carbonyl
2Sulfanyl SubstitutionThiol, Base
3Acetamide CouplingDCC, DMAP

Yields for such multi-step syntheses typically range from 60–91%, as observed in analogous triazole-acetamide systems .

Spectroscopic Characterization

Structural validation employs:

  • Infrared (IR) Spectroscopy: Identifies functional groups like N-H (∼3300 cm⁻¹), C=O (∼1680 cm⁻¹), and C-S (∼680 cm⁻¹) .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Methyl groups on aromatic rings resonate at δ 2.1–2.3 ppm, while triazole protons appear upfield (δ 7.8–8.2 ppm) .

    • ¹³C NMR: The acetamide carbonyl carbon is typically observed at δ 165–170 ppm .

  • High-Resolution Mass Spectrometry (HR-MS): Confirms molecular ion peaks at m/z 366.5 (M+H⁺).

X-ray crystallography, while unreported for this specific compound, has resolved similar triazole derivatives, revealing planar triazole rings and dihedral angles <5° between aromatic systems .

CompoundTargetIC₅₀/EC₅₀
Analogous Triazole α-Glucosidase158.4 μM
Target CompoundCancer CellsNot Reported

Future Research Directions

  • In Vivo Efficacy Studies: Validate anticancer activity in animal models.

  • Pharmacokinetic Profiling: Assess absorption, distribution, metabolism, and excretion (ADME).

  • Derivatization: Explore halogenated or fluorinated analogs to modulate bioavailability.

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